Cas no 39110-99-1 (1-[(14S)-13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl]-3-(13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one)

1-[(14S)-13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl]-3-(13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one structure
39110-99-1 structure
Productnaam:1-[(14S)-13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl]-3-(13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one
CAS-nummer:39110-99-1
MF:C43H32N2O9
MW:720.722191810608
CID:1499020
PubChem ID:190990

1-[(14S)-13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl]-3-(13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one Chemische en fysische eigenschappen

Naam en identificatie

    • 1-[(14S)-13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl]-3-(13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one
    • Chelidimerine
    • rel-1-[(14R)-13,14-Dihydro-13-methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-14-yl]-3-[(14S)-13,14-dihydro-13-methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-14-yl]-2-propanone
    • Alkaloid CM-1, from Chelidonium majus
    • 1,3-Bis(11-hydrosanquinarinyl)acetone
    • 1,3-Bis(13-methyl-13,14-dihydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one
    • DTXSID20959920
    • 39110-99-1
    • 2-Propanone,1,3-bis(13,14-dihydro-13-methyl- [1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]- phenanthridin-14-yl)-,(R*,S*)-
    • 1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one
    • Inchi: InChI=1S/C43H32N2O9/c1-44-30(38-24(7-9-32-42(38)53-19-47-32)26-5-3-21-11-34-36(51-17-49-34)15-28(21)40(26)44)13-23(46)14-31-39-25(8-10-33-43(39)54-20-48-33)27-6-4-22-12-35-37(52-18-50-35)16-29(22)41(27)45(31)2/h3-12,15-16,30-31H,13-14,17-20H2,1-2H3
    • InChI-sleutel: NIQFOSSBJJDEES-UHFFFAOYSA-N
    • LACHT: CN1C(CC(=O)CC2N(C)c3c(ccc4cc5OCOc5cc34)-c3ccc4OCOc4c23)c2c3OCOc3ccc2-c2ccc3cc4OCOc4cc3c12

Berekende eigenschappen

  • Exacte massa: 720.21086
  • Monoisotopische massa: 720.211
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 54
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1330
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.375
  • Topologisch pooloppervlak: 97.4Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.457±0.06 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.725
  • Oplosbaarheid: Insuluble (1.1E-7 g/L) (25 ºC),
  • PSA: 97.39

Artikelen aanbevelen

Aanbevolen leveranciers
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd